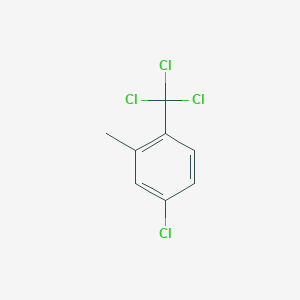

4-Chloro-2-methyl-1-(trichloromethyl)benzene

CAS No.: 13630-15-4

Cat. No.: VC18401511

Molecular Formula: C8H6Cl4

Molecular Weight: 243.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13630-15-4 |

|---|---|

| Molecular Formula | C8H6Cl4 |

| Molecular Weight | 243.9 g/mol |

| IUPAC Name | 4-chloro-2-methyl-1-(trichloromethyl)benzene |

| Standard InChI | InChI=1S/C8H6Cl4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 |

| Standard InChI Key | DSAHJVCZRSZMLG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(Cl)(Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name 4-chloro-2-methyl-1-(trichloromethyl)benzene defines a benzene derivative with three substituents:

-

A trichloromethyl group (-CCl) at position 1.

-

A methyl group (-CH) at position 2.

-

A chlorine atom (-Cl) at position 4.

The molecular formula derives from the benzene backbone () augmented by the substituents:

-

Trichloromethyl: +1 C, -3 H, +3 Cl.

-

Methyl: +1 C, +3 H.

-

Chlorine: +1 Cl.

Structural and Spectroscopic Data

While experimental data for this specific compound are scarce, analogs such as 1-chloro-2-(trichloromethyl)benzene (CAS 2136-89-2) offer comparative insights. Key properties include:

The steric hindrance from the trichloromethyl and methyl groups likely reduces reactivity at the ortho and para positions, a trait observed in related chlorinated toluenes .

Synthesis and Production Methods

Chlorination of Methyl-Substituted Aromatics

The compound may be synthesized via vapor-phase chlorination of a methyl-substituted precursor, analogous to methods for 4-chlorobenzotrichloride production . For example:

-

Starting Material: 2-methyl-4-chlorotoluene.

-

Chlorination: React with chlorine gas () in the presence of an activated carbon catalyst at 200–300°C .

-

Mechanism:

The process mirrors the production of 1,4-bis(trichloromethyl)benzene from p-xylene, where water and activated carbon optimize yield .

Industrial-Scale Considerations

Industrial synthesis faces challenges in isomer specificity and byproduct management. For instance, chlorination of p-xylene produces 4-chlorobenzotrichloride but requires precise temperature control to minimize polychlorinated byproducts . A two-reactor system—separating methyl chlorination (100–150°C) and chlorinolysis (200–300°C)—could enhance selectivity for 4-chloro-2-methyl-1-(trichloromethyl)benzene .

Physicochemical Properties

Thermal Stability and Reactivity

-

Boiling Point: Estimated at 250–300°C based on analogs like 4-chloro-1-(chloromethyl)-2-methylbenzene (87°C at 0.1 Torr) .

-

Density: Predicted to exceed 1.45 g/cm³ due to high chlorine content .

-

Reactivity: The trichloromethyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position relative to itself.

Spectroscopic Characteristics

-

IR Spectroscopy: C-Cl stretches expected at 550–750 cm; C-C aromatic vibrations at 1450–1600 cm.

-

NMR: NMR would show a singlet for the methyl group (~2.3 ppm) and absence of protons on the trichloromethyl carbon.

Applications and Industrial Relevance

Herbicide Intermediates

Chlorobenzotrichlorides are key intermediates in herbicide synthesis. For example, 4-chlorobenzotrichloride is used in commercial herbicide production . The methyl-substituted variant may serve similar roles, offering steric modifications to alter herbicidal activity.

Organic Synthesis

The compound’s electron-deficient aromatic ring makes it a candidate for:

-

Friedel-Crafts alkylation substrates.

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) after functional group transformation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume